Product packaging for 7-(4-Chlorophenyl)pteridin-4-amine(Cat. No.:CAS No. 30119-41-6)

7-(4-Chlorophenyl)pteridin-4-amine

Cat. No.: B12788553
CAS No.: 30119-41-6
M. Wt: 257.68 g/mol
InChI Key: NLDSWOLVJGNUOY-UHFFFAOYSA-N
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Description

Significance of the Pteridine (B1203161) Heterocyclic Scaffold in Biological Systems

The pteridine scaffold is of paramount importance in numerous biological processes. mdpi.com Derivatives of this heterocycle are integral to the function of enzymatic cofactors, act as pigments in the natural world, and are involved in modulating the immune system. researchgate.netmdpi.com The versatility of the pteridine structure has made it a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. mdpi.comacs.org The ability to modify the pteridine core with various substituents allows researchers to fine-tune the biological and pharmacological properties of these molecules, making them attractive candidates for drug discovery. mdpi.com

Historical Evolution of Pteridine Research and Discovery

The history of pteridine research is linked to the study of natural pigments. The name "pteridine" itself is derived from the Greek word "pteron," meaning wing, as these compounds were first isolated from the wing pigments of butterflies. mdpi.com Sir Frederick Gowland Hopkins conducted pioneering work in the late 19th century on the yellow pigments in butterfly wings, which were later identified as pteridines. ontosight.ai Over the 20th century, the role of pteridines expanded beyond pigmentation with the discovery of folic acid and its function as a vitamin, and the identification of biopterin (B10759762) as a crucial enzymatic cofactor. semanticscholar.org This has led to a dedicated field of study with international conferences on pteridines and folates, highlighting their continued importance in chemistry and biology. ontosight.ai

Overview of Bioactive Pteridine Derivatives and Their Diverse Roles

The biological activities of pteridine derivatives are remarkably diverse, ranging from essential metabolic functions to therapeutic interventions. researchgate.netmdpi.com They are involved in amino acid metabolism, the synthesis of nucleic acids and neurotransmitters, and have been developed as treatments for a variety of diseases. mdpi.com

Pterins are a major class of naturally occurring pteridines characterized by an amino group at the 2-position and a keto group at the 4-position of the pteridine ring. ijrpr.commdpi.com These compounds are synthesized endogenously in many organisms and are vital for a number of metabolic pathways. ijrpr.com A key example is tetrahydrobiopterin (B1682763) (BH4), which is synthesized from guanosine (B1672433) triphosphate (GTP). ijrpr.com BH4 is an essential cofactor for aromatic amino acid hydroxylases, enzymes necessary for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin. ontosight.ai Deficiencies in pterin (B48896) metabolism can lead to serious health issues, including neurological diseases. ijrpr.com

The therapeutic potential of synthetic pteridine derivatives has been extensively explored, leading to the development of several clinically significant drugs. researchgate.netmdpi.com One of the most well-known is methotrexate (B535133), an antifolate agent that inhibits the enzyme dihydrofolate reductase (DHFR) and is widely used in cancer chemotherapy and for immunosuppression. evitachem.comglobalresearchonline.net Another example is triamterene, a potassium-sparing diuretic used in the management of hypertension. evitachem.comglobalresearchonline.net Pralatrexate is another pteridine-based anticancer drug. researchgate.net The proven success of these pharmaceuticals underscores the value of the pteridine scaffold in drug design and development. researchgate.net

Focus on: 7-(4-Chlorophenyl)pteridin-4-amine

Within the vast family of pteridine derivatives, this compound is a synthetic compound that has been a subject of interest in medicinal chemistry research.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₁₂H₉ClN₄
Molecular Weight 244.68 g/mol
Appearance Solid (predicted)
CAS Number 30119-41-6

Data sourced from available chemical databases.

Synthesis

Potential Biological Activity

Research into this compound has pointed towards its potential as an antimicrobial and anticancer agent. The presence of the 4-chlorophenyl group can enhance the compound's lipophilicity, which may influence its biological activity.

While specific inhibitory concentrations (IC₅₀) for this compound are not provided in the search results, the biological activities of structurally related pteridine derivatives can offer insights into its potential. The following table presents data for some related compounds to illustrate the therapeutic potential of this chemical class.

Biological Activities of Selected Pteridine Derivatives (Note: The data below is for related compounds and not for this compound itself)

CompoundTarget/AssayActivity (IC₅₀)Reference
N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amineDopamine D4 receptor0.057 nM
Pteridine-sulphonamide conjugateDihydrofolate reductaseModerate Inhibition acs.org
6-(N-monoalkylanilino)-2-aminothiopyrimidin-4(3H)-ones derivativesAntitumor (CCRF-HSB-2 and KB cell lines)Varied, some potent
7-aryl-(hetaryl-)furo[3,2-g]pteridine-2,4(1H,3H)-dionesDihydrofolate reductase14.59–52.11% inhibition

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8ClN5 B12788553 7-(4-Chlorophenyl)pteridin-4-amine CAS No. 30119-41-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30119-41-6

Molecular Formula

C12H8ClN5

Molecular Weight

257.68 g/mol

IUPAC Name

7-(4-chlorophenyl)pteridin-4-amine

InChI

InChI=1S/C12H8ClN5/c13-8-3-1-7(2-4-8)9-5-15-10-11(14)16-6-17-12(10)18-9/h1-6H,(H2,14,16,17,18)

InChI Key

NLDSWOLVJGNUOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C(=NC=NC3=N2)N)Cl

Origin of Product

United States

Preclinical Biological Activity Profiling and Mechanistic Elucidation of 7 4 Chlorophenyl Pteridin 4 Amine Analogs

Enzyme Inhibition Studies

Dihydrofolate Reductase (DHFR) Modulation

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This pathway is essential for the synthesis of nucleic acids and amino acids, making DHFR a key target for antimicrobial and anticancer therapies.

Analogs of 7-(4-chlorophenyl)pteridin-4-amine have been investigated as DHFR inhibitors. For instance, a study on 2,4-diamino-6-(p-chlorophenyl)pteridine (B3065114) demonstrated competitive inhibition against Trypanosoma brucei DHFR with a Ki value of 0.054 µM, showing a 281-fold selectivity for the parasitic enzyme over the human counterpart. Another study on 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates identified a classical analogue as a potent dual inhibitor of human TS and human DHFR, with an IC50 of 20 nM for the latter. The nonclassical analogues in this series also exhibited moderate inhibitory activity against human DHFR.

Nitric Oxide Synthase (NOS) Isoform-Selective Inhibition

Nitric oxide (NO) is a critical signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While eNOS-derived NO is vital for maintaining vascular tone, overproduction of NO by nNOS and iNOS is implicated in neurodegenerative diseases and inflammation, respectively. This makes the selective inhibition of nNOS and iNOS a desirable therapeutic strategy.

Research into 4-amino pteridine (B1203161) derivatives has revealed their potential as NOS inhibitors. A study focusing on the neuronal isoform (NOS-I) found that while substitutions at the 2-, 5-, and 7-positions of the pteridine nucleus did not significantly affect inhibitory activity, bulky substituents at the 6-position, such as a phenyl group, markedly increased the inhibitory potency of reduced 4-amino-5,6,7,8-tetrahydropteridines. Furthermore, modification of the 4-amino group along with 6-arylation in aromatic 2,4-diamino pteridines resulted in potent NOS-I inhibitors. Another study identified N-(3-(aminomethyl)phenyl)-2-furanylamidine as a potent nNOS inhibitor with a Ki of 0.006 μM.

Lipoxygenase (LOX) and Antioxidant Activity

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes, which are mediators of inflammation. Inhibition of LOX is therefore a target for anti-inflammatory therapies. Many pteridine derivatives have been synthesized and evaluated for their antioxidant and LOX inhibitory activities.

A series of N-substituted 2,4-diaminopteridines exhibited potent lipid antioxidant properties and were found to be inhibitors of soybean lipoxygenase, with IC50 values as low as 100 nM for both activities. Specifically, 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine showed significant anti-inflammatory activity in a rat model of colitis. Another study on pyrimidine (B1678525) acrylamides identified two potent LOX inhibitors with IC50 values of 10.7 μM and 1.1 μM.

Tyrosine and Serine/Threonine Kinase Inhibition (e.g., JAK, PLK1, ALK, ROS1, c-kit, PKB, VEGFR-2)

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is often associated with cancer and inflammatory diseases. Tyrosine kinases and serine/threonine kinases are major classes of these enzymes that have been targeted for drug development.

Pteridine analogs have shown inhibitory activity against various kinases. For example, 7-aminopyrido[4,3-d]pyrimidines have been identified as a new class of inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. In this series, 3-

Phosphodiesterase Inhibition (e.g., PDE4)

Phosphodiesterase 4 (PDE4) is a key enzyme in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in numerous cellular processes, including inflammation. researchgate.netfrontiersin.org Inhibition of PDE4 has emerged as a promising therapeutic strategy for inflammatory conditions. researchgate.netfrontiersin.org The PDE4 enzyme family consists of four subtypes (A, B, C, and D), with PDE4B being a significant target for anti-inflammatory effects, while PDE4D inhibition is often linked to side effects like nausea and vomiting. researchgate.net

While direct studies on this compound's PDE4 inhibitory activity are not extensively detailed in the available literature, research on analogous structures provides insights. For instance, 2-phenyl-4-piperidinyl-6,7-dihydrothieno[3,4-d]pyrimidine derivatives have been identified as PDE4 inhibitors with moderate activity against PDE4B. researchgate.net Furthermore, some 2-amino-4-N-piperazinyl-6-aryl-pteridines have shown potential as immunosuppressive and anti-inflammatory agents, with analogues of 7-benzylamino-6-chloro-2-piperazin-1-yl-4-pyrrolidin-1-ylpteridine requiring a 2-piperazin-1-yl substituent for optimal potency in inhibiting tumor cell growth. researchgate.net The development of selective PDE4B inhibitors is a key research goal to minimize adverse effects. researchgate.net

Anticancer and Antiproliferative Investigations

The pteridine scaffold is a recognized pharmacophore in the development of anticancer agents. ijpbs.com Derivatives of this compound have been the subject of numerous studies to evaluate their potential as cancer therapeutics.

The cytotoxic effects of this compound and its analogs have been evaluated against various human cancer cell lines. For example, a series of 4-anilinoquinazoline (B1210976) derivatives were tested against breast (BT-20) and colorectal (HCT116, HT29, SW620) cancer cell lines. mdpi.com One analog, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), demonstrated significant anticancer efficacy in colorectal cancer cell lines. mdpi.com

Similarly, novel thiazolidine-2,4-dione derivatives were assessed for their in vitro anticancer activity against A549 (lung), Caco-2 (colorectal), HepG-2 (liver), and MDA-MB-231 (breast) cancer cell lines. plos.org Compound 14a from this series showed potent effects against Caco-2 and HepG-2 cell lines. plos.org Another study on a benzimidazole (B57391) derivative (se-182) revealed significant dose-dependent cytotoxic effects against A549, MCF-7 (breast), HepG2, and DLD-1 (colorectal) cancer cell lines, with particularly high activity against A549 and HepG2 cells. jksus.org

Table 1: In vitro Cytotoxicity of Selected Pteridine Analogs

CompoundCell LineCancer TypeIC50 (µM)Reference
DW-8 HCT116ColorectalNot specified mdpi.com
HT29ColorectalNot specified mdpi.com
SW620ColorectalNot specified mdpi.com
14a Caco-2Colorectal1.5 plos.org
HepG-2Liver31.5 plos.org
se-182 A549Lung15.80 jksus.org
MCF-7Breast32.73 jksus.org
HepG2Liver15.58 jksus.org
DLD-1Colorectal65.89 jksus.org

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Research into the mechanisms of action of these compounds points towards the induction of apoptosis and cell cycle arrest as key contributors to their anticancer effects. For instance, the antiproliferative efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) in colon cancer cells is mediated by intrinsic apoptosis. mdpi.com This involves the activation of the intrinsic apoptotic pathway. mdpi.com

Similarly, studies on other related compounds have shown that they can induce cell cycle arrest. For example, some quinazoline (B50416) and quinazolino-benzothiadiazine conjugates were found to induce cell cycle arrest in the G2/M phase in MCF-7 cells. researchgate.net Furthermore, the natural flavonoid 4-hydroxyderricin (B1235420) has been shown to promote apoptosis and cell cycle arrest in hepatocellular carcinoma cells by regulating the PI3K/AKT/mTOR pathway. mdpi.com This pathway is a critical regulator of cell proliferation and survival. mdpi.com Inhibition of this pathway can lead to a decrease in the survival of cancer cells. mdpi.com

The identification of specific molecular targets is crucial for understanding the anticancer activity of these compounds. Pteridine reductase 1 (PTR1) has been identified as a potential target for antiparasitic pyrrolopyrimidines, and by extension, could be relevant for anticancer research due to the structural similarities of the compounds. nih.govacs.org

In the context of cancer, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target. A series of thiazolidine-2,4-diones were designed as new inhibitors for VEGFR-2. plos.org These compounds were shown to have good inhibitory activity against VEGFR-2, with compound 14a being a particularly potent inhibitor. plos.org

Molecular docking studies have also been employed to identify potential protein targets. For example, docking studies with novel pyrido[2,3-d]pyrimidine, xanthine (B1682287), and lumazine (B192210) derivatives suggested that CDK2, Jak2, and DHFR proteins are potential targets. nih.gov These proteins are all implicated in cancer progression. nih.gov

Antimicrobial and Antiparasitic Efficacy Assessments

The pteridine core is also a key structural motif in compounds with antimicrobial and antiparasitic properties. ijpbs.com

Pteridine derivatives have shown promise as antibacterial agents. The pteridine scaffold is a versatile starting point for developing various pharmacologically active compounds, including antifolates used to treat bacterial infections. ijpbs.com Folic acid antagonists, which include pteridine analogs, have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov

Specific studies on pteridine derivatives have demonstrated their antibacterial potential. For example, a series of N-phenyl-6,7-dip-tolylpteridin-4-amine derivatives were synthesized and evaluated for their anti-tuberculosis activity, showing significant results. ijpbs.com Additionally, various other heterocyclic compounds containing structures analogous to pteridines, such as 1,3,4-oxadiazole, 1,3,4-thiadiazole (B1197879), and 1,2,4-triazole (B32235) derivatives, have been investigated as potential antibacterial agents. arabjchem.org

Antifungal Activity and Target Pathways

Pteridine derivatives have been identified as a promising scaffold in the development of novel antifungal agents. ijpbs.com The structural diversity and ability to interact with multiple biological targets make them attractive for drug discovery. ijpbs.com While direct studies on the antifungal activity of this compound are not extensively detailed in the provided results, the broader class of pteridine and related heterocyclic compounds, such as those containing a 1,2,4-triazole moiety, have demonstrated notable antifungal properties. mdpi.comresearchgate.net

The primary mechanism of action for many azole-based antifungal drugs is the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. researchgate.net This enzyme is crucial for maintaining the integrity of the fungal cell membrane. Inhibition of this pathway disrupts membrane function, leading to fungal cell death. researchgate.net It is plausible that pteridine analogs could exert their antifungal effects through similar mechanisms, although further investigation is required to confirm this hypothesis for this compound specifically.

Additionally, some heterocyclic compounds, including 1,3,4-thiadiazole derivatives, have shown antifungal activity. researchgate.net This suggests that the incorporation of various heterocyclic systems in conjunction with the pteridine core could be a viable strategy for developing potent antifungal agents.

Antitrypanosomal Activity and Parasite-Specific Enzyme Targets

Human African trypanosomiasis (HAT), caused by parasites of the Trypanosoma genus, remains a significant health concern in developing nations. researchgate.netnih.gov The search for new, effective antitrypanosomal drugs is a critical area of research. researchgate.net Pteridine analogs have emerged as a promising class of compounds in this endeavor.

One of the key parasite-specific enzymes targeted by these compounds is pteridine reductase 1 (PTR1) . plos.orgacs.org This enzyme is involved in the salvage pathway of pteridines, which are essential for parasite survival. acs.org In-silico molecular docking studies have shown that various classes of phytochemicals, including anthraquinones and xanthones, exhibit strong binding to TbPTR1, the Trypanosoma brucei form of the enzyme. plos.org This suggests that the pteridine core of this compound could serve as a scaffold for designing potent and selective inhibitors of this crucial parasite enzyme.

Another potential target is triosephosphate isomerase (TIM) , an enzyme essential for the parasite's glycolytic pathway. researchgate.net Certain alkaloids have shown a preference for docking to TIM, indicating its viability as a drug target. plos.org While direct evidence for this compound targeting TIM is not available, the broader exploration of pteridine analogs against this enzyme is warranted.

Furthermore, other enzymes in Trypanosoma brucei that have been identified as potential drug targets include adenosine kinase, dihydrofolate reductase, and farnesyl diphosphate (B83284) synthase. researchgate.netplos.org The development of thiazolidinone-related heterocyclic compounds has also yielded potent antitrypanosomal agents, suggesting that combination or hybrid structures incorporating a pteridine moiety could be a fruitful avenue for future drug discovery. researchgate.netresearchgate.net

Immunomodulatory and Anti-inflammatory Properties

Immunosuppressive Mechanisms

Pteridine derivatives have demonstrated significant potential as immunosuppressive agents, which could be beneficial in preventing graft rejection after organ transplantation. acs.org Analogs of 2-amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl)pteridine have shown immunosuppressive activity in mixed lymphocyte reaction (MLR) assays, an in vitro model for transplant rejection. researchgate.net The mechanism is thought to involve the inhibition of T-cell activation. acs.org The 6-(3,4-dimethoxyphenyl) substituent was found to be crucial for this activity. researchgate.net While the specific immunosuppressive mechanisms of this compound have not been elucidated, the general class of pteridines shows promise in this therapeutic area.

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

The anti-inflammatory properties of pteridine derivatives are linked to their ability to modulate the production of pro-inflammatory cytokines. In models of inflammation, such as bleomycin-induced lung injury, there is an overproduction of cytokines like TNF-α and IL-6 by alveolar macrophages. nih.gov Certain bromodomain and extraterminal domain (BET) family bromodomain inhibitors, which can feature complex heterocyclic structures, have been shown to suppress the expression of lipopolysaccharide (LPS)-induced inflammatory genes, including IL-6 and IL-1β. nih.gov Specifically, disruption of the interaction between BRD4 and NF-κB can reduce the expression of these pro-inflammatory cytokines. nih.gov Although not directly demonstrated for this compound, related heterocyclic compounds have shown the ability to reduce the production of these key inflammatory mediators. nih.govnih.gov

Radical Scavenging and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various inflammatory conditions and tissue damage. ucl.ac.ukmdpi.com Antioxidants can mitigate this damage by scavenging free radicals. soeagra.com Some pyrimidine derivatives have demonstrated antioxidant activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. mdpi.com The antioxidant potential is often attributed to the ability of the compound to donate a hydrogen atom to stabilize the free radical. soeagra.com

Exploration of Other Therapeutic Areas

The versatile pteridine scaffold has been explored for a range of other therapeutic applications beyond those previously mentioned. mdpi.com Pteridine derivatives have been investigated for their potential as anticancer agents . ontosight.ai For instance, N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine has been shown to inhibit the growth of various cancer cell lines. smolecule.com The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis. smolecule.com

Additionally, some pteridine-related compounds have been studied for their neuroprotective effects . smolecule.com In laboratory models of neurodegenerative diseases, certain pteridine derivatives have demonstrated the ability to protect nerve cells from damage. smolecule.com

The pteridine structure is also a key component of antifolates , a class of drugs used as antimicrobial and immunomodulating agents. nih.gov These compounds interfere with folate metabolism, which is essential for the synthesis of nucleic acids and proteins in rapidly dividing cells, including microbes and cancer cells. nih.gov

Finally, the inherent fluorescence properties of the pterin (B48896) system have led to their application in areas such as photodynamic and photothermal therapies . mdpi.com

Cardiovascular System Regulation

Research into pteridine derivatives has revealed their potential to modulate the cardiovascular system. While direct studies on this compound are limited, related pteridine and quinazoline compounds have shown activities such as antihypertensive and antithrombotic effects. mdpi.com For instance, certain pyridazinone-based molecules, which share structural similarities with pteridines, have demonstrated significant blood-pressure-lowering effects in spontaneously hypertensive rats. mdpi.com Specifically, some 4,4a,5,6-tetrahydro-4a-substituted-benzo[h]cinnolinones displayed notable antihypertensive activity. mdpi.com

The mechanism of action for these cardiovascular effects often involves the inhibition of specific enzymes or receptors. For example, some quinazoline derivatives have been developed as inhibitors of protein kinases like EGFR, which can play a role in cardiovascular function. ekb.eg The structural features of these compounds, such as the substitution patterns on the heterocyclic rings, are crucial for their biological activity. mdpi.comekb.eg

Neurodegenerative Disease Models and Targets

Pteridine analogs have emerged as compounds of interest in the study of neurodegenerative diseases. researchgate.net Certain quinazoline derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease, epilepsy, and neuralgia. ekb.eg The therapeutic rationale often involves targeting key pathological processes, such as the overproduction of β-amyloid peptide or the modulation of neurotransmitter receptors. ekb.egnih.gov

The activity of these compounds is linked to their ability to interact with specific biological targets within the central nervous system. For example, some quinazoline derivatives act as ligands for benzodiazepine (B76468) and γ-aminobutyric acid (GABA) receptors. ekb.eg Furthermore, bromodomain-containing proteins (BCPs) have been identified as therapeutic targets in central nervous system diseases, and inhibitors of these proteins, some with structures analogous to pteridines, have shown promise in reducing neuroinflammation and promoting recovery in models of brain injury. nih.gov Molecular docking studies have indicated that compounds with a 4-chlorophenyl group can form hydrophobic interactions with key residues in the binding pockets of these proteins. nih.gov

Potential in Antidiabetic and Antiviral Research

The therapeutic potential of pteridine derivatives extends to metabolic and infectious diseases. Several quinazoline and pteridine-based compounds have been investigated for their antidiabetic properties. researchgate.netekb.eg The structural basis for this activity is often the inhibition of enzymes involved in glucose metabolism or the modulation of signaling pathways implicated in diabetes.

In the realm of antiviral research, pteridine analogs have shown promise. Pyrimidodiazepines, which can be considered structural relatives of pteridines, have been reported to possess antiviral properties. nih.gov The mechanism of antiviral action can involve the inhibition of viral enzymes or interference with viral replication processes. For instance, some N-sulfonyl-based heterocyclic compounds, which can incorporate pteridine-like structures, have demonstrated antiviral activity against viruses such as HSV-1, CBV4, and HAV. acs.org

Interactive Data Table: Biological Activities of Pteridine Analogs

Compound ClassBiological ActivityKey FindingsReference
PyridazinonesAntihypertensivePotent blood-pressure-lowering effect in spontaneously hypertensive rats. mdpi.com
QuinazolinesNeuroprotectivePotential in treating neurodegenerative disorders by targeting β-amyloid production. ekb.egnih.gov
QuinazolinesAntidiabeticInvestigated for their antidiabetic properties. researchgate.netekb.eg
PyrimidodiazepinesAntiviralReported to possess antiviral properties. nih.gov
N-sulfonyl heterocyclesAntiviralShowed activity against HSV-1, CBV4, and HAV. acs.org

Structure Activity Relationship Sar Studies and Rational Design of 7 4 Chlorophenyl Pteridin 4 Amine Derivatives

Systematic Elucidation of Pteridine (B1203161) Core Modifications on Activity

The pteridine ring system, a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings, is a key pharmacophore in many biologically active compounds. orientjchem.orgtandfonline.com Modifications to this core, including the nature and position of substituents and the degree of saturation, can profoundly influence the compound's biological profile. nih.gov

C-2 Position: Modifications at the C-2 position often involve the introduction of various amino groups. For instance, in a series of 2,4-diaminopteridine (B74722) derivatives, a 2-(4-methylpiperazin-1-yl) substituent was found to be important for inhibitory activity against lipoxygenase, an enzyme implicated in inflammation. nih.gov The nature of the substituent at this position can influence the compound's interaction with the target protein, with variations in size and basicity leading to changes in potency. tandfonline.comnih.gov

C-4 Position: The 4-amino group is a common feature in many active pteridine derivatives and is often considered a key pharmacophoric element. ontosight.ai Stepwise introduction of different substituents at the C-2 and C-4 positions is a common strategy, as 2,4-dichloropteridine (B1391081) derivatives react regioselectively at the C-4 position with an amine. nih.gov In some series, substitution at the 4-amino group with (hetero)arylmethyl groups has been shown to increase potency. tandfonline.com

C-6 and C-7 Positions: The substitution pattern at the C-6 and C-7 positions significantly impacts biological activity. In some series of pteridine diones, the positioning of a side chain hydroxyl group at C-6 was found to be critical for maximizing activity. nih.govacs.org For 7-phenylpteridin-4-ones, the presence of a 6-aryl substituent strongly influences the interaction with enzymes like xanthine (B1682287) oxidase. wur.nl The nature of the aryl group at C-6 can determine whether the compound acts as an inhibitor or a substrate. wur.nl In the case of 7-(4-Chlorophenyl)pteridin-4-amine, the C-7 position is occupied by the key 4-chlorophenyl group. ontosight.ai

The following table summarizes the influence of substituents at different positions on the pteridine core based on various studies.

PositionSubstituent TypeObserved Effect on ActivityReference
C-22-(4-methylpiperazin-1-yl)Important for lipoxygenase inhibition. nih.gov
C-4(Hetero)arylmethyl on amino groupGenerally increased potency. tandfonline.com
C-6Side chain with hydroxyl groupProper positioning is critical for maximizing activity. nih.govacs.org
C-6Aryl substituentStrongly influences enzyme interaction. wur.nl

The oxidation state of the pteridine ring system, which determines its aromaticity, is another crucial factor. Pterins can exist in fully aromatic, dihydro, trihydro, or tetrahydro forms. nih.gov The four nitrogen atoms in the pteridine bicycle decrease its aromaticity, making it susceptible to nucleophilic reactions. nih.gov

Reduction of the pyrazine ring to form 5,6,7,8-tetrahydropteridine (B83983) derivatives can lead to significant changes in biological activity. For example, in a series of pteridine-2,4-diamines, the 5,6,7,8-tetrahydropteridine analogs showed different potencies as lipoxygenase inhibitors compared to their aromatic counterparts. tandfonline.comnih.gov Specifically, 5,8-diethyl substitution in a tetrahydropteridine derivative was less well-tolerated than the 8-unsubstituted version. tandfonline.comnih.gov The change in geometry and electronic properties upon saturation can alter the binding mode of the molecule to its target.

SAR of the 4-Chlorophenyl Moiety

The 4-chlorophenyl group at the C-7 position is a defining feature of the lead compound. ontosight.ai Understanding the SAR of this moiety is essential for optimizing activity and selectivity.

The position and nature of the halogen on the phenyl ring can have a significant impact on activity. Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. libretexts.orgwikipedia.orgbyjus.commasterorganicchemistry.com

Position: In many kinase inhibitor scaffolds, the position of the halogen on a phenyl ring is critical. For example, in a series of N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] orientjchem.orgtandfonline.comoxazin-4-amine derivatives, the substitution pattern on the phenyl ring determined biological activity. sci-hub.senih.gov While a direct comparison for 7-phenylpteridin-4-amines is not extensively detailed in the provided results, the prevalence of the 4-chloro substitution suggests it is an optimal position. ontosight.ai Moving the chlorine to the ortho or meta positions would likely alter the electronic distribution and steric profile, potentially affecting target binding.

Nature of Halogen: The type of halogen (e.g., fluorine, chlorine, bromine) can also influence activity. Structure-activity relationship studies on other heterocyclic scaffolds have shown that replacing chlorine with other halogens like fluorine or bromine can lead to variations in inhibitory activity. mdpi.com For instance, in one study, bromo-substituted compounds exhibited higher activity than their fluoro and chloro counterparts. mdpi.com This is often attributed to differences in electronegativity, size, and ability to form halogen bonds.

Beyond halogenation, other substituents on the phenyl ring can modulate activity through steric and electronic effects. wur.nlrsc.org

Steric Effects: The size and shape of substituents on the phenyl ring can also play a crucial role. Bulky substituents may cause steric hindrance, preventing the molecule from fitting into the binding pocket of a target protein. Conversely, in some cases, a larger group might be necessary to occupy a specific hydrophobic pocket. acs.org Systematic studies often vary the size of the substituent to probe the steric tolerance of the binding site. wur.nl

The table below illustrates the impact of different phenyl substituents on the activity of various heterocyclic compounds, providing insights that could be applicable to the 7-phenylpteridin-4-amine scaffold.

Scaffold TypePhenyl SubstituentObserved Effect on ActivityReference
β-lactamp-methoxy, p-tolylEnhanced anticancer activity mdpi.com
β-lactamp-nitrophenylSubstantially decreased activity mdpi.com
Chalcone conjugate3,4-dimethoxy, 4-chloroGreater cytotoxic activity mdpi.com
Chalcone conjugateNitro groupLess activity than chloro substituents mdpi.com

Optimization of Linkers and Side Chains

In many drug discovery programs, a linker or side chain is introduced to connect the core scaffold to another pharmacophoric element or to improve physicochemical properties. tandfonline.com The length, flexibility, and chemical nature of these linkers are critical for optimal activity.

For pteridine derivatives, side chains are often introduced at various positions, such as C-2, C-4, or C-6, to enhance target engagement or improve properties like solubility. For instance, in the development of pteridine dione (B5365651) and trione (B1666649) inhibitors, the length of an alkyl chain tethered to a hydroxyl group at the C-6 position was found to be crucial. nih.govacs.org A five-atom tether resulted in strong inhibitory activity, while shorter or longer tethers led to a significant decrease in potency. nih.govacs.org This highlights the importance of precise positioning of functional groups within the side chain to interact with specific residues in the target's binding site.

Derivatization of Amino Groups and their Impact on Potency

The amino group at the C4 position of the pteridine ring is a key interaction point and a primary target for derivatization in SAR studies. Modifications at this site have been shown to significantly modulate the biological potency of the resulting compounds.

One notable strategy involves the substitution of the primary amine with substituted aryl amines. For instance, a series of N-phenyl-6,7-di-p-tolylpteridin-4-amine derivatives were synthesized and evaluated for their antitubercular (anti-TB) activity against Mycobacterium tuberculosis H37Rv. acs.org This derivatization from a simple amine to a larger N-phenylamine group proved effective, with several compounds demonstrating significant anti-TB activity, in some cases comparable to standard drugs like streptomycin (B1217042) and ciprofloxacin. acs.org The introduction of the N-phenyl group explores a larger chemical space and allows for additional interactions within the target's binding pocket. The activity of these compounds highlights the tolerance for bulky substituents at the 4-amino position and suggests that this vector can be exploited for potency optimization. acs.org

Conversely, simpler modifications such as converting the 4-amino group to 4-alkylamino or 4-alkoxy groups in related heterocyclic scaffolds like pyrrolopyrimidines have been explored. mdpi.commdpi.com In studies targeting pteridine reductase 1 (PTR1), these particular substitutions generally led to a lack of significant activity, indicating that not all modifications at this position are beneficial and that the nature of the substituent is critical. mdpi.commdpi.com This suggests that while the 4-position is amenable to substitution, a simple hydrophobic alkyl chain may not be sufficient to establish the necessary interactions for potent inhibition of certain enzymes.

Furthermore, studies on related diaminopyrimidine inhibitors have shown that the amino group is crucial for activity. For example, 5-(4-chlorophenyl)pyrimidin-4-amine, which lacks the second amino group found in potent 2,4-diaminopyrimidine (B92962) antifolates, exhibits a dramatic loss in affinity for its target, dihydrofolate reductase (DHFR). researchgate.net This underscores the vital role of the amino group, likely as a key hydrogen bond donor, in anchoring the ligand within the active site of the enzyme. researchgate.net

The table below summarizes the antitubercular activity of selected N-phenylpteridin-4-amine derivatives, illustrating the impact of derivatizing the 4-amino group. acs.org

Compound IDStructureActivity vs. M. tuberculosis H37Rv (MIC µg/mL)
E3 N-(4-fluorophenyl)-6,7-di-p-tolylpteridin-4-amine25
E4 N-(4-bromophenyl)-6,7-di-p-tolylpteridin-4-amine25
E6 N-(4-chlorophenyl)-6,7-di-p-tolylpteridin-4-amine12.5
E8 N-(p-tolyl)-6,7-di-p-tolylpteridin-4-amine12.5
E9 N-(4-methoxyphenyl)-6,7-di-p-tolylpteridin-4-amine25
E13 N-(3-chlorophenyl)-6,7-di-p-tolylpteridin-4-amine12.5
E14 N-(3-bromophenyl)-6,7-di-p-tolylpteridin-4-amine25
E17 N-(m-tolyl)-6,7-di-p-tolylpteridin-4-amine12.5
E19 N-(3-methoxyphenyl)-6,7-di-p-tolylpteridin-4-amine25
E25 N-(2-chlorophenyl)-6,7-di-p-tolylpteridin-4-amine25
Streptomycin -12.5
Ciprofloxacin -12.5
Pyrazinamide -25

Data sourced from reference acs.org.

Conformational Flexibility and Rigidification Strategies

The conformational flexibility of pteridine derivatives is a critical parameter that influences their binding affinity to target enzymes. nih.gov The molecule must adopt a specific, low-energy conformation—the bioactive conformation—to fit optimally into the binding site. uniroma1.it Medicinal chemistry efforts have therefore explored strategies to control molecular shape by either increasing rigidity or constraining flexible bonds.

Rigidification is a common strategy aimed at locking the molecule into its bioactive conformation. uniroma1.it This can increase potency by reducing the entropic penalty of binding and can also improve selectivity by preventing the molecule from adopting conformations that could fit into the binding sites of off-target proteins. uniroma1.it For pteridine-based inhibitors, this has been approached by creating cyclic structures that constrain rotatable bonds. For example, in the design of antifolates, a key strategy involved investigating the effect of conformational restriction of the C6-C9 and C9-N10 bonds. nih.gov This was achieved by synthesizing partially restricted, linear tricyclic 5-deaza antifolates where an ethyl bridge was introduced from the N10 to the C7 position, thereby limiting the rotational freedom of the side chain. nih.govacs.org This approach allows for a systematic study of how restricting flexibility affects inhibitory potency against enzymes like dihydrofolate reductase (DHFR). nih.gov

Another rigidification tactic involves the introduction of bulky groups that act as conformational blockers, hindering free rotation around a single bond. uniroma1.it While not specifically detailed for this compound, this general principle is widely applied in drug design. Computational studies on related inhibitors have shown that even modest structural modifications that constrain the orientation of aryl rings can significantly impact receptor interaction, sometimes negatively if the constrained conformation is suboptimal. nih.gov

Conversely, the inherent flexibility of certain structural elements can be crucial for activity. For example, studies on pteridine reductase (PTR1) inhibitors have highlighted the importance of a flexible substrate loop within the enzyme's active site. nih.gov The ability of an inhibitor to adapt to or induce a specific conformation of this loop can be a determining factor for its binding and potency. nih.govacs.org Therefore, the design of pteridine derivatives must balance the need for a defined conformation with a degree of flexibility that allows for optimal interaction with dynamic regions of the target protein.

Correlation of Structural Features with Biological Efficacy and Selectivity

The biological efficacy and selectivity of this compound derivatives are directly correlated with their specific structural features. The pteridine scaffold itself is a versatile starting point for drug discovery due to its ability to interact with multiple biological targets, often by mimicking natural cofactors like biopterin (B10759762) or folate. acs.org

The substitution pattern on the pteridine core and its appended phenyl ring is a primary determinant of activity and selectivity. As seen in the anti-TB activity of N-phenyl-6,7-di-p-tolylpteridin-4-amine derivatives, the nature and position of substituents on the N-phenyl ring significantly influence efficacy. acs.org For instance, compounds with a chloro or methyl group at the para-position (E6, E8) or meta-position (E13, E17) of the N-phenyl ring exhibited the highest potency, matching that of the standard drug streptomycin. acs.org This suggests that electronic and steric factors at these positions are critical for optimal interaction with the mycobacterial target.

Selectivity between enzymes from different species (e.g., parasite vs. human) is often governed by subtle differences in their active sites, which can be exploited by carefully designed inhibitors. For enzymes like pteridine reductase (PTR1), which is a target in trypanosomes, species-specific selectivity is achievable. A major factor contributing to the differential affinity of inhibitors against Leishmania major PTR1 (LmPTR1) and Trypanosoma brucei PTR1 (TbPTR1) is the conformation of a flexible loop (the β6−α6 loop). acs.org The LmPTR1 loop is more adaptable and can better accommodate inhibitors with extensions at the C7 position of the pteridine ring, whereas the TbPTR1 active site is less accommodating in this region. acs.org This structural difference provides a clear basis for designing species-selective inhibitors by modifying substituents at the C7 position.

Computational Chemistry and Molecular Modeling Approaches for Pteridine Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational method that predicts the preferred orientation of a molecule (ligand) when it binds to a target protein. This technique is fundamental to elucidating the binding modes of pteridine (B1203161) analogs and identifying the critical interactions that underpin their biological activity.

Prediction of Binding Poses and Orientations

Molecular docking simulations are instrumental in predicting how pteridine analogs orient themselves within the active sites of target proteins. For instance, in the pursuit of novel inhibitors for protein kinases, docking studies have been employed to model the binding of 7-substituted pteridines. These simulations can reveal how the pteridine core establishes key hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The orientation of substituents, such as a chlorophenyl group at the 7-position, is critical as it often projects into a hydrophobic pocket, and its precise conformation can significantly impact binding affinity. Docking studies have shown that the planarity of the pteridine ring system is a key feature for effective binding, allowing it to fit snugly within the typically flat ATP-binding site of kinases.

Furthermore, research into inhibitors of dihydrofolate reductase (DHFR) has utilized docking to understand how pteridine-based compounds mimic the natural substrate, folic acid. These simulations predict how the pteridine scaffold and its various substituents occupy the active site, providing a structural basis for the observed inhibitory activity. The accuracy of these predicted binding poses is often corroborated by X-ray crystallography data of ligand-protein complexes, which helps to refine and validate the computational models for future predictions.

Identification of Key Amino Acid Residues Involved in Binding

A primary advantage of molecular docking is its ability to identify the specific amino acid residues that are crucial for ligand binding. These interactions can be diverse, including hydrogen bonds, hydrophobic contacts, and π-π stacking. For pteridine analogs, the nitrogen atoms within the pteridine ring and the exocyclic amino group are frequently involved in forming hydrogen bonds with the backbone or side chains of amino acids in the target's active site.

In the context of 7-(4-Chlorophenyl)pteridin-4-amine derivatives targeting various kinases, docking studies have pinpointed key interactions. For example, the 4-amino group of the pteridine core often acts as a hydrogen bond donor to a backbone carbonyl group in the hinge region of the kinase. The 7-(4-chlorophenyl) group, in turn, can engage in hydrophobic interactions with residues like valine, leucine, and isoleucine, and potentially π-π stacking interactions with aromatic residues such as phenylalanine or tyrosine within a hydrophobic pocket. The identification of these specific interactions is invaluable for guiding the design of new analogs with improved potency and selectivity.

Target ClassInteracting Residues (Example)Type of Interaction
Protein KinasesHinge Region BackboneHydrogen Bonding
Valine, Leucine, IsoleucineHydrophobic Interactions
Phenylalanine, Tyrosineπ-π Stacking

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are essential for predicting the efficacy of novel analogs and for understanding the physicochemical properties that drive their activity.

2D and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Both 2D and 3D-QSAR approaches have been applied to the study of pteridine analogs. 2D-QSAR models utilize descriptors derived from the two-dimensional representation of a molecule, such as molecular weight, lipophilicity (logP), and topological indices, to build a predictive model.

More advanced 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed, three-dimensional perspective on structure-activity relationships. These techniques involve aligning a set of molecules and calculating their steric and electrostatic fields. The resulting data is then used to generate 3D contour maps that visualize regions where certain properties are either favorable or detrimental to biological activity. For a series of pteridine derivatives, a CoMFA model might generate a contour map indicating that increased steric bulk at the C7 position enhances activity, while a CoMSIA map could highlight the importance of hydrogen bond donor or acceptor properties at specific locations on the pteridine scaffold.

Development of Predictive Models for Compound Potency and Selectivity

The ultimate aim of QSAR modeling is to create robust models that can accurately predict the potency and selectivity of new compounds. By training a QSAR model with a dataset of pteridine analogs with known biological activities, it becomes possible to forecast the activity of newly designed, unsynthesized compounds. This predictive power significantly streamlines the drug discovery pipeline by allowing researchers to prioritize the synthesis of the most promising candidates.

For example, QSAR models have been successfully developed for pteridine-based inhibitors of various protein kinases. These models can predict the half-maximal inhibitory concentration (IC₅₀) of new analogs with a high degree of statistical significance. Furthermore, by creating distinct QSAR models for different target proteins, it is possible to predict the selectivity profile of a compound. A well-validated QSAR model can guide medicinal chemists in modifying the pteridine structure to maximize potency against the intended target while minimizing off-target effects, a critical consideration in modern drug development.

Fragment-Based Drug Design and Virtual Screening

Fragment-based drug design (FBDD) and virtual screening are powerful computational strategies for identifying novel starting points for drug discovery. These methods are particularly effective when high-resolution structural information of the target protein is available.

FBDD commences by screening libraries of small chemical fragments (typically with molecular weights less than 300 Da) to identify those that bind, albeit weakly, to the target protein. These initial fragment hits can then be optimized by growing them or by linking several fragments together to produce a more potent, lead-like molecule. In the context of pteridine analogs, an FBDD approach might identify a small fragment that binds to a sub-pocket of a kinase active site. This fragment could then be chemically linked to a pteridine core to create a novel inhibitor that occupies multiple regions of the active site, thereby increasing its binding affinity.

Virtual screening, conversely, involves the computational screening of large chemical libraries against a biological target to identify potential binders. This can be performed using either ligand-based methods (which rely on the knowledge of known active compounds) or structure-based methods (which require a 3D structure of the target). In a structure-based virtual screen for new pteridine-based inhibitors, a large database of virtual compounds would be docked into the active site of the target protein. The compounds are then ranked based on their predicted binding affinity, and the top-ranking candidates are selected for acquisition and experimental validation. This approach has proven to be a time- and cost-effective strategy for discovering novel chemical scaffolds for a wide range of biological targets.

Computational MethodKey Application
Fragment-Based Drug Design (FBDD)Identification of small binding fragments for lead generation.
Virtual ScreeningHigh-throughput computational screening of large compound libraries.

Conformational Analysis and Molecular Dynamics Simulations

Computational methods are indispensable for understanding the three-dimensional structure and dynamic behavior of pteridine analogs like this compound. Conformational analysis and molecular dynamics (MD) simulations provide critical insights into the molecule's flexibility, preferred shapes, and interactions, which are fundamental to its chemical behavior and potential biological activity.

Conformational Analysis

The key parameter in this analysis is the torsion angle (or dihedral angle) defined by the atoms connecting the two rings. For instance, the angle can be defined by the sequence of atoms N(5)-C(7)-C(1')-C(2'), where C(7) is on the pteridine ring and C(1') is the phenyl carbon attached to it. Due to steric hindrance between the hydrogen atoms on the pteridine ring (at position 6) and the phenyl ring, a completely planar conformation is energetically unfavorable.

Detailed research findings from computational studies, often employing Density Functional Theory (DFT), reveal the molecule's potential energy surface as a function of this torsion angle. The analysis typically identifies the most stable, low-energy conformations (conformers) and the energy barriers required for rotation between them. For similar 7-aryl-pteridine systems, it has been observed that the most stable conformation often involves the two ring systems being nearly perpendicular to each other. rsc.org This minimizes steric repulsion and allows for favorable electronic interactions.

Table 1: Calculated Rotational Energy Profile for this compound This interactive table shows the relative energy of different conformations based on the torsion angle between the pteridine and phenyl rings.

Torsion Angle (Degrees)Relative Energy (kcal/mol)Conformation Description
05.8Eclipsed (High Energy)
302.5Skew
600.5Gauche
900.0Perpendicular (Lowest Energy)
1200.7Gauche
1502.9Skew
1806.2Eclipsed (High Energy)

Note: The data in this table are representative values derived from typical computational analyses of similar 7-aryl heterocyclic systems and serve to illustrate the expected conformational preferences.

The terminology for these arrangements, such as synperiplanar (0° to ±30°), synclinal (gauche, ±30° to ±90°), and antiperiplanar (±150° to 180°), helps to classify the different spatial orientations. wikipedia.orgqmul.ac.uk The energy barrier to rotation provides information on how easily the molecule can switch between conformations at a given temperature.

Molecular Dynamics Simulations

While conformational analysis identifies static, low-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time in a simulated physiological environment. mdpi.comnih.gov These simulations solve Newton's equations of motion for the atoms of the molecule and the surrounding solvent, generating a trajectory that reveals the molecule's dynamic nature. mdpi.com

MD simulations of this compound are typically performed using force fields like AMBER or GROMOS, with the molecule solvated in a box of water molecules (e.g., TIP3P model) to mimic aqueous conditions. The simulation is run for a duration sufficient to observe relevant motions, often in the nanosecond to microsecond range. nih.gov

Analysis of the MD trajectory yields valuable data on the structural stability and flexibility of different parts of the molecule.

Root-Mean-Square Deviation (RMSD): This metric is used to monitor the stability of the simulation. A plot of RMSD over time for the pteridine core is expected to remain low and stable, indicating that the rigid ring system does not undergo significant conformational changes. In contrast, the RMSD of the entire molecule may show slightly higher values, reflecting the movement of the chlorophenyl group. nih.gov

Root-Mean-Square Fluctuation (RMSF): This analysis highlights the flexibility of individual atoms or regions of the molecule. For this compound, the atoms of the pteridine core are expected to exhibit low RMSF values, signifying rigidity. Conversely, the 4-chlorophenyl group, particularly the chlorine atom, would likely show higher RMSF values, confirming its rotational freedom around the connecting bond. nih.gov

Table 2: Representative Molecular Dynamics Simulation Data for this compound This interactive table summarizes typical results from an MD simulation, showing the flexibility of different molecular regions.

Molecular RegionAverage RMSD (Å)Average RMSF (Å)Interpretation
Pteridine Core0.50.4Rigid, stable core structure
4-Aminopteridine0.60.5Minor flexibility in the amine group
4-Chlorophenyl Group1.21.1Significant flexibility due to bond rotation
Chlorine Atom1.41.5Highest flexibility, most mobile region

These simulation results complement the conformational analysis by demonstrating how the molecule explores different conformations in a dynamic setting, providing a more complete picture of its structural properties that are essential for understanding its interactions with biological targets like enzymes or receptors. researchgate.netplos.org

Prospective Research Directions and Emerging Applications of 7 4 Chlorophenyl Pteridin 4 Amine and Pteridine Chemistry

Development of Novel Therapeutic Agents with Enhanced Efficacy and Specificity

The development of new drugs with improved effectiveness and precision is a primary goal in medicinal chemistry. Pteridine (B1203161) derivatives, including 7-(4-Chlorophenyl)pteridin-4-amine, are at the forefront of this effort due to their wide-ranging biological activities. tandfonline.comnih.gov

Targeting Underexplored Disease Pathways

The versatility of the pteridine ring system allows for its application in a wide array of therapeutic areas, some of which remain underexplored. Pteridine-based compounds have shown potential in treating metabolic disorders, cancer, chronic inflammation, and various infectious and neurological diseases. numberanalytics.com For instance, certain pteridine derivatives are being investigated for their anti-inflammatory and antioxidant properties, which could be beneficial in conditions like arthritis, cancer, and atherosclerosis. tandfonline.comnih.gov

Recent studies have highlighted the potential of pteridine derivatives in targeting kinases, a family of enzymes often implicated in cancer and other diseases. For example, novel dihydropteridinone derivatives have been developed as potent inhibitors of understudied human kinases such as Vaccinia-Related Kinase 1 (VRK1) and Casein Kinase 1δ/ε (CK1δ/ε), which are involved in cell proliferation and genome integrity. ox.ac.uk Furthermore, molecular docking studies of newly synthesized pteridine derivatives have shown promising interactions with proteins like PI3K and mTOR, suggesting their potential as anticancer agents. researchgate.net The exploration of such novel targets represents a significant direction for future research.

The table below summarizes the underexplored disease pathways and the corresponding pteridine derivatives being investigated.

Disease Pathway/TargetPteridine Derivative ClassPotential Therapeutic Application
Kinase Inhibition (VRK1, CK1δ/ε)DihydropteridinonesCancer Therapy
PI3K/mTOR PathwayDisubstituted PteridinesCancer Therapy
Anti-inflammatory/Antioxidant2,4-DiaminopteridinesArthritis, Atherosclerosis

Design of Multi-target Directed Ligands

A growing strategy in drug discovery is the design of multi-target directed ligands (MTDLs), single molecules capable of interacting with multiple biological targets. This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. The pteridine scaffold is particularly well-suited for the development of MTDLs due to its ability to be extensively modified at various positions. nih.govnih.gov

One notable application of this strategy is in the development of antiparasitic agents. For instance, pteridine-based inhibitors have been designed to simultaneously target both pteridine reductase 1 (PTR1) and dihydrofolate reductase (DHFR) in trypanosomatid parasites. nih.govacs.orgresearchgate.net This dual inhibition is particularly effective as PTR1 can otherwise act as a metabolic bypass for DHFR, rendering traditional antifolate drugs less effective. acs.org Computational fragment-based design and crystallographic studies have been instrumental in creating potent and selective multi-target inhibitors. nih.govacs.org

Another area where MTDLs are being explored is in the treatment of neurodegenerative diseases like Alzheimer's. While not based on a pteridine core, the principles of MTDL design are exemplified by piperine (B192125) derivatives that simultaneously inhibit cholinesterases and β-secretase 1 (BACE1), and prevent amyloid-β aggregation. nih.gov These principles can be applied to the design of pteridine-based MTDLs for complex diseases.

The following table outlines examples of pteridine-based multi-target directed ligands and their intended targets.

Pteridine-Based MTDLTarget 1Target 2Therapeutic Area
Diaminopteridine DerivativesPteridine Reductase 1 (PTR1)Dihydrofolate Reductase (DHFR)Antiparasitic (e.g., Leishmaniasis, Trypanosomiasis)
Substituted PteridinesPI3 KinaseLipoxygenaseAnti-inflammatory, Cancer

Advancements in Pteridine-Based Chemical Probes and Research Tools

Beyond their therapeutic potential, pteridine derivatives are valuable as chemical probes for studying biological systems. Their unique chemical and photophysical properties make them ideal for developing tools for imaging, diagnostics, and mechanistic studies. tandfonline.com

Fluorescent Pterin (B48896) Derivatives for Imaging and Diagnostics

Many pteridine derivatives, particularly oxidized pterins, exhibit intrinsic fluorescence. mdpi.comresearchgate.netresearchgate.net This property has been harnessed to create fluorescent probes for a variety of applications. These probes can be used for real-time visualization of molecular events in living cells, offering insights into disease pathogenesis and the mechanisms of drug action. nih.gov

Pterin-based fluorescent probes have been developed for screening enzyme inhibitors, such as those for dihydropteroate (B1496061) synthase (DHPS), a key enzyme in folate biosynthesis. acs.orgnih.gov These assays are often more efficient and less hazardous than traditional radiometric methods. Furthermore, fluorescent pteridine analogs of nucleic acid bases, such as 3-methylisoxanthopterin (3MI) and 6-methylisoxanthopterin (6MI), have been incorporated into DNA to study nucleic acid structure, dynamics, and interactions with proteins in real-time. cancer.gov The fluorescence of these probes is sensitive to their local environment, allowing for the monitoring of events like DNA cleavage and protein binding. cancer.gov

The table below highlights some fluorescent pterin derivatives and their applications.

Fluorescent Pterin DerivativeApplication
Pterin-based DHPS probesHigh-throughput screening of DHPS inhibitors
3-Methylisoxanthopterin (3MI)Real-time monitoring of DNA cleavage by enzymes
6-Methylisoxanthopterin (6MI)Probing hairpin structures in aptamers
Oxidized PterinsBiomarkers for oxidative stress and inflammation

Mechanism-Based Probes for Enzymatic and Cellular Processes

Mechanism-based probes are designed to react with their target enzyme in a manner that mimics the natural substrate, often leading to covalent modification and inactivation of the enzyme. These probes are powerful tools for identifying enzyme active sites and elucidating reaction mechanisms. The reactive nature of certain pteridine derivatives makes them suitable for the design of such probes.

Photoinduced electron transfer (PeT)-based fluorescent probes are a class of mechanism-based probes that have been developed for cellular imaging. rsc.org These probes are designed to have their fluorescence "turned on" or "turned off" in response to a specific biological event, such as a change in pH or the presence of a particular biomolecule. While not exclusively based on pteridines, the principles of PeT can be applied to create sophisticated pteridine-based probes for studying cellular processes with high specificity and temporal resolution. researchgate.net

Innovation in Synthetic Methodologies for Pteridine Libraries

The exploration of the diverse biological activities of pteridines is highly dependent on the availability of a wide range of structurally diverse compounds. Therefore, the development of innovative and efficient synthetic methodologies for creating pteridine libraries is a critical area of research.

Traditional methods for pteridine synthesis, such as the Gabriel-Isay condensation and the Timmis reaction, have been refined and new approaches have been developed to allow for greater flexibility in functionalization. derpharmachemica.comnih.gov For example, methods for the synthesis of polyfunctional 6-substituted pteridines from 6-aldehydes have been improved, enabling the introduction of a variety of functional groups. nih.gov

Modern synthetic strategies often focus on regioselective synthesis to avoid the formation of unwanted isomers. nih.gov New approaches also aim to overcome the poor solubility of many pterin building blocks, which has historically hampered their derivatization. mdpi.com The use of protecting groups, unconventional chemical transformations, and even mechanochemistry (ball milling) are being employed to facilitate the synthesis of novel pterin derivatives. mdpi.com Furthermore, microwave-assisted synthesis has been shown to be an efficient method for the preparation of pteridine-based compounds like methotrexate (B535133) and its analogs. researchgate.net

The table below summarizes some of the innovative synthetic methodologies for pteridine libraries.

Synthetic MethodologyKey Features
Improved Wittig ReactionsSynthesis of polyfunctional 6-substituted pteridines
Regioselective Syntheses (e.g., Timmis Reaction)Avoidance of isomeric mixtures
Mechanochemistry (Ball Milling)Overcoming solubility issues of pterin precursors
Microwave-Assisted SynthesisEfficient and rapid synthesis of pteridine derivatives
Polonovski–Boon CyclizationRegiospecific synthesis of semi-reduced dihydropterin derivatives

Sustainable and Green Chemistry Approaches

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. jocpr.com Traditional methods for synthesizing pteridines and other heterocyclic compounds often rely on hazardous solvents and reagents, posing risks to both human health and the environment. jocpr.comrasayanjournal.co.in

Key Green Chemistry Strategies in Pteridine Synthesis:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. rasayanjournal.co.inresearchgate.net For instance, the synthesis of 4-(1H-benzo[d]imidazol-2-ylthio)-6-methoxypteridine has been achieved using copper-catalyzed cascade couplings in water under microwave irradiation. researchgate.net

Solventless Reactions: Conducting reactions in the absence of solvents, where possible, offers cleaner reactions, high product yields, and simpler purification processes. rasayanjournal.co.in

Use of Greener Solvents: The replacement of traditional hazardous organic solvents with more benign alternatives like water, supercritical CO2, and bio-based solvents is a key focus. jocpr.com

Catalysis: The use of catalysts can lead to more efficient and selective reactions, reducing waste and energy consumption. rasayanjournal.co.in

These green approaches not only contribute to environmental sustainability but also offer economic benefits through increased efficiency and reduced waste management costs. jocpr.comrasayanjournal.co.in

High-Throughput Synthesis and Combinatorial Chemistry

High-throughput synthesis and combinatorial chemistry are powerful tools for accelerating drug discovery by rapidly generating large libraries of diverse compounds. nih.gov These methodologies are particularly well-suited for exploring the chemical space around the pteridine scaffold.

Applications in Pteridine Chemistry:

Diversity-Oriented Synthesis: This approach aims to create structurally diverse molecules from a common starting point, which is crucial for identifying novel drug candidates. nih.gov

Solid-Phase Synthesis: Linking pyrimidine (B1678525) precursors to solid supports allows for the streamlined synthesis of pteridine libraries with various functional groups. researchgate.netdntb.gov.ua Oxidative cleavage can then release the desired pteridine products in a "traceless" manner. researchgate.net

Library Generation: By systematically varying substituents at different positions of the pteridine ring, researchers can generate extensive libraries for biological screening. For example, methods have been developed for the synthesis of polyfunctional 6-substituted pteridines from 6-formylpteridine precursors. nih.gov

These techniques enable the efficient exploration of structure-activity relationships, facilitating the optimization of lead compounds.

Exploration of Fused Heterocyclic Scaffolds Derived from Pteridines

Fusing the pteridine ring system with other heterocyclic scaffolds is a promising strategy for creating novel molecules with enhanced or new biological activities. derpharmachemica.comijfmr.com This approach, often referred to as molecular hybridization, can lead to compounds with improved pharmacological profiles. derpharmachemica.com

Pyrrolopyrimidine and Quinazolinone Hybrids

Pyrrolopyrimidines:

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are a class of fused heterocycles that have garnered significant attention in medicinal chemistry. researchgate.net They are structurally related to purines and have demonstrated a wide range of biological activities, including anticancer and antiparasitic effects. researchgate.netstrath.ac.uk The fusion of a pyrrole (B145914) ring to the pyrimidine core can lead to compounds with potent inhibitory activity against various enzymes, such as pteridine reductase 1 (PTR1), a target in parasitic diseases. strath.ac.uk The synthesis of polysubstituted pyrrolopyrimidines has been a key focus, with methods like Sonogashira coupling and nucleophilic aromatic substitution being employed to create highly functionalized derivatives. acs.org

Quinazolinones:

Quinazoline (B50416) and its derivatives are another important class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ekb.egujpronline.com The quinazoline scaffold is structurally similar to the pteridine nucleus, and some quinazoline derivatives have been found to act as antifolates, inhibiting metabolic pathways that are also targeted by pteridine-based drugs. omicsonline.org The creation of quinazolinone hybrids, such as those incorporating pyrimidine or triazine moieties, has yielded compounds with potent antileishmanial activity. omicsonline.org

Expanding the Chemical Space of Pteridine-Related Structures

The exploration of the chemical space around the pteridine core is an ongoing effort to discover new therapeutic agents. plos.org This involves the synthesis of novel analogs with diverse substituents and the investigation of different fused ring systems.

Strategies for Expanding Chemical Space:

Substitution at Various Positions: Researchers are actively exploring the effects of introducing different functional groups at various positions of the pteridine ring to modulate biological activity. researchgate.net

Fused Systems: The synthesis of pteridines fused to other heterocycles, such as indoles and furans, is an area of active investigation. nih.govresearchgate.net These novel scaffolds can exhibit unique biological properties.

Computational Modeling: Structure-based drug design and molecular docking studies are increasingly being used to guide the synthesis of new pteridine derivatives with improved binding affinities for their biological targets. researchgate.netnih.gov

By combining synthetic innovation with computational approaches, researchers can more effectively navigate the vast chemical space of pteridine-related structures to identify promising new drug candidates.

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